molecular formula C18H20N2O4 B8475330 ethyl 3-(cyclopropanecarbonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

ethyl 3-(cyclopropanecarbonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

Cat. No.: B8475330
M. Wt: 328.4 g/mol
InChI Key: KKBGZSRVIORKRM-UHFFFAOYSA-N
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Description

Ethyl 3-(cyclopropanecarbonyl)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a cyclopropanecarbonyl group, a 4-methoxybenzyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(cyclopropanecarbonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the cyclopropanecarbonyl group: This step involves the reaction of the pyrazole intermediate with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-methoxybenzyl group: This can be done via a nucleophilic substitution reaction using 4-methoxybenzyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclopropanecarbonyl)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its unique structural features might make it useful in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound could be used as a probe or tool in biological research to study enzyme interactions or cellular processes.

Mechanism of Action

The mechanism of action of ethyl 3-(cyclopropanecarbonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropanecarbonyl and 4-methoxybenzyl groups could play roles in binding to these targets, while the pyrazole ring might be involved in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(cyclopropanecarbonyl)-1H-pyrazole-4-carboxylate: Lacks the 4-methoxybenzyl group, which might affect its binding properties and reactivity.

    Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate: Lacks the cyclopropanecarbonyl group, potentially altering its stability and interaction with molecular targets.

    Ethyl 3-(cyclopropanecarbonyl)-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a benzyl group, which could influence its chemical properties and applications.

Uniqueness

Ethyl 3-(cyclopropanecarbonyl)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both the cyclopropanecarbonyl and 4-methoxybenzyl groups distinguishes it from other similar compounds, potentially enhancing its utility in various research and industrial contexts.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 3-(cyclopropanecarbonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C18H20N2O4/c1-3-24-18(22)15-11-20(19-16(15)17(21)13-6-7-13)10-12-4-8-14(23-2)9-5-12/h4-5,8-9,11,13H,3,6-7,10H2,1-2H3

InChI Key

KKBGZSRVIORKRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(=O)C2CC2)CC3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to Scheme 16: Butyl lithium 2.5 M (9.9 mmol, 4 mL) was added to a solution of diisopropylamine (9.9 mmol, 1.4 mL) in THF (20 mL) at −78° C. and the reaction mixture was stirred at −78° C. for 5 minutes and then at room temperature. To the resulting LDA solution was added at −78° C. a solution of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (7.61 mmol, 1.98 g) in THF (30 mL) and the reaction mixture was stirred for 15 minutes at −78° C. Then N-methoxy-N-methylcyclopropanecarboxamide (9.14 mmol, 1.18 g) in THF (10 mL) was added and the reaction mixture was stirred at room temperature. The reaction mixture was diluted with AcOEt and washed with a saturated aqueous solution of NH4Cl. The combined organic phases were dried over MgSO4, were filtered and solvents were evaporated. The crude mixture was purified by flash chromatography over silica gel using cyclohexane/AcOEt (90:10) as eluent to yield ethyl 3-(cyclopropanecarbonyl)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (0.74 mmol, 244 mg, 9%).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
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Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.98 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.18 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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